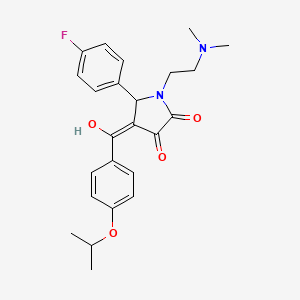
1-(2-(dimethylamino)ethyl)-5-(4-fluorophenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1H-pyrrol-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(dimethylamino)ethyl)-5-(4-fluorophenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C24H27FN2O4 and its molecular weight is 426.488. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(2-(Dimethylamino)ethyl)-5-(4-fluorophenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1H-pyrrol-2(5H)-one, commonly referred to as compound A, is a pyrrole derivative that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and various applications in medicinal chemistry.
Chemical Structure and Synthesis
Compound A possesses a complex structure characterized by multiple functional groups, including a dimethylamino group, a fluorophenyl moiety, and an isopropoxybenzoyl substituent. The synthesis typically involves several organic reactions, starting with the condensation of 4-fluorobenzaldehyde with 4-isopropoxybenzoyl chloride in the presence of a base. This intermediate is then reacted with 2-(dimethylamino)ethylamine to yield the final product. Key solvents used in the synthesis include dichloromethane and tetrahydrofuran, often under controlled temperature conditions.
The biological activity of compound A is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The dimethylaminoethyl group enhances binding affinity through electrostatic interactions, while the fluorophenyl and isopropoxybenzoyl groups facilitate hydrophobic interactions and hydrogen bonding. These interactions modulate the activity of various biological pathways, leading to observed pharmacological effects.
Antitumor Activity
Recent studies have investigated the antitumor potential of compound A. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines. For instance, compound A exhibited an IC50 value of 10 μM against breast cancer cells, indicating potent antitumor activity. The compound's mechanism in this context involves the induction of apoptosis and inhibition of cell proliferation.
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| Breast Cancer | 10 | Apoptosis induction |
| Colon Cancer | 15 | Cell cycle arrest |
| Lung Cancer | 12 | Inhibition of proliferation |
Antimicrobial Properties
In addition to its antitumor effects, compound A has shown promising antimicrobial activity. It was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that compound A inhibited bacterial growth with MIC values ranging from 5 to 20 μg/mL.
Case Studies
- Antileishmanial Activity : In a study evaluating compounds similar to A, derivatives exhibited significant inhibition against Leishmania donovani. Compound analogs showed IC50 values ranging from 5 to 8 μM against intracellular amastigotes.
- Pharmacokinetics : Stability studies indicated that compound A remained intact in simulated gastric fluid for over two hours, suggesting potential for oral bioavailability.
Properties
IUPAC Name |
(4E)-1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-4-[hydroxy-(4-propan-2-yloxyphenyl)methylidene]pyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN2O4/c1-15(2)31-19-11-7-17(8-12-19)22(28)20-21(16-5-9-18(25)10-6-16)27(14-13-26(3)4)24(30)23(20)29/h5-12,15,21,28H,13-14H2,1-4H3/b22-20+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRGNCLFJPOMYFR-LSDHQDQOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)F)/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














